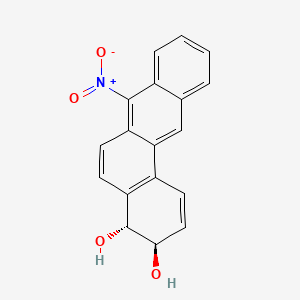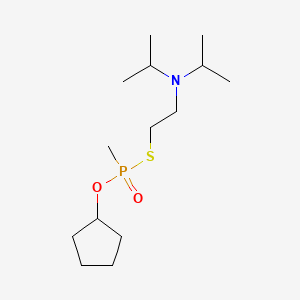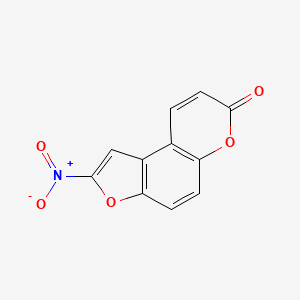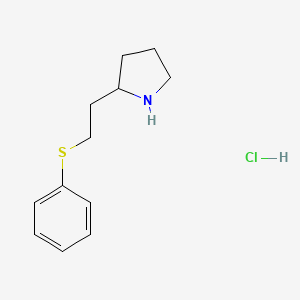![molecular formula C19H36O B14414199 1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane CAS No. 81657-38-7](/img/structure/B14414199.png)
1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane is an organic compound with a complex structure that includes two cyclohexane rings connected by a methoxy group and propyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 4-propylcyclohexanol, which can be synthesized through the hydrogenation of 4-propylcyclohexanone.
Methoxylation: The intermediate 4-propylcyclohexanol undergoes a methoxylation reaction to form 4-[(4-propylcyclohexyl)methoxy]cyclohexanol.
Final Cyclization: The final step involves the cyclization of the methoxylated intermediate to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell membranes.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways.
Signal Transduction: Modulating signal transduction pathways to alter cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxy-4-(4-propylcyclohexyl)benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid: Contains a methoxycarbonyl group and carboxylic acid functionality.
4-(4-propylcyclohexyl)cyclohexanone: Similar structure with a ketone group.
Uniqueness
1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane is unique due to its dual cyclohexane rings connected by a methoxy group, which imparts distinct chemical and physical properties compared to similar compounds. This structural uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
81657-38-7 |
|---|---|
Molekularformel |
C19H36O |
Molekulargewicht |
280.5 g/mol |
IUPAC-Name |
1-propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane |
InChI |
InChI=1S/C19H36O/c1-3-5-16-7-9-18(10-8-16)15-20-19-13-11-17(6-4-2)12-14-19/h16-19H,3-15H2,1-2H3 |
InChI-Schlüssel |
XNAHMSCOLUDASW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)COC2CCC(CC2)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-(Octadecyloxy)phenyl]acetonitrile](/img/structure/B14414135.png)



![2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one](/img/structure/B14414166.png)

![3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine](/img/structure/B14414178.png)



![3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne](/img/structure/B14414215.png)
